tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate
Description
Nomenclature and Systematic Identification
The compound’s IUPAC name systematically describes its molecular architecture:
- Core structure : A naphthalene disulfonate system substituted with hydroxy, propanoylamino, and diazenyl groups.
- Azo linkage : The -N=N- group bridges the naphthalene system to a phenyl ring bearing sulfonate and triazine substituents.
- Triazine moiety : A 1,3,5-triazine ring with chloro, anilino, and sulfonatooxyethylsulfonyl functional groups.
- Ionic form : Tetrasodium salt neutralizes four sulfonic acid groups.
The systematic name reflects the compound’s polyfunctional design, integrating azo chromophores, triazine reactive sites, and sulfonate solubilizing groups. The CAS registry number provides unambiguous identification across chemical databases.
Historical Development of Polyfunctional Azo-Triazine-Sulfonate Dyes
The evolution of reactive dyes began with monofunctional chlorotriazine derivatives in the 1950s. This compound represents a third-generation advancement, combining:
- Azo chromophores : Historically used since the 19th century for intense coloration.
- Triazine reactive groups : Introduced by ICI in 1956 for covalent cellulose bonding.
- Sulfonatooxyethylsulfonyl groups : Developed in the 1980s to enhance hydrolysis stability and dye-fiber bond strength.
Key synthetic milestones:
- Condensation : 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid reacts with 2,4,6-trichloro-1,3,5-triazine under controlled pH to form the triazine-anilino intermediate.
- Diazotization : 2-Aminonaphthalene-1,5-disulfonic acid is converted to its diazonium salt for azo coupling.
- Esterification : Sulfonatooxyethylsulfonyl groups are introduced via nucleophilic substitution on the triazine ring.
This synthetic pathway enables precise control over reactivity and solubility, addressing limitations of early reactive dyes.
Classification Within Reactive Dye Chemistry Frameworks
The compound belongs to the heterobifunctional reactive dye class, characterized by:
Comparative analysis with other dye classes:
The dual reactive system enables covalent bonding with cellulose hydroxyl groups through both nucleophilic substitution (MCT) and Michael addition (SOES), achieving fixation rates exceeding 85% under optimized conditions.
Properties
CAS No. |
80019-42-7 |
|---|---|
Molecular Formula |
C30H23ClN8Na4O17S5 |
Molecular Weight |
1055.3 g/mol |
IUPAC Name |
tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H27ClN8O17S5.4Na/c1-2-24(40)34-21-14-19(58(44,45)46)10-15-11-23(60(50,51)52)26(27(41)25(15)21)39-38-20-13-17(6-7-22(20)59(47,48)49)33-30-36-28(31)35-29(37-30)32-16-4-3-5-18(12-16)57(42,43)9-8-56-61(53,54)55;;;;/h3-7,10-14,41H,2,8-9H2,1H3,(H,34,40)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,32,33,35,36,37);;;;/q;4*+1/p-4 |
InChI Key |
VABDKENPZVVJQD-UHFFFAOYSA-J |
Canonical SMILES |
CCC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Azo Chromophore Intermediate
- Diazotization : An aromatic amine (e.g., sulfonated aniline derivative) is diazotized using sodium nitrite in acidic conditions (HCl) at low temperature (0–5 °C).
- Azo Coupling : The diazonium salt is then coupled with a naphthalene derivative bearing hydroxy and propanoylamino groups, typically in alkaline medium to form the azo linkage.
- The coupling reaction is controlled to yield the desired substitution pattern on the naphthalene ring, ensuring the azo bond is formed at the correct position.
Synthesis of the Reactive Triazine Intermediate
- The key reactive component is 4-chloro-6-(substituted anilino)-1,3,5-triazine.
- This is prepared by nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with an aniline derivative bearing the 3-(2-sulfonatooxyethylsulfonyl) substituent.
- The substitution is typically performed in a polar aprotic solvent (e.g., acetone or dioxane) at low temperature to control mono-substitution.
- The sulfonatooxyethylsulfonyl group is introduced via sulfonation and subsequent esterification steps on the aniline precursor before triazine substitution.
Coupling of the Azo Chromophore with the Triazine Reactive Group
- The amino group on the azo chromophore intermediate reacts with the chlorotriazine derivative under mild alkaline conditions (pH 8–9) to form a stable covalent bond.
- This step is critical to attach the reactive dye moiety that will later covalently bond to fibers.
- Reaction temperature is controlled (usually 20–40 °C) to avoid hydrolysis of the reactive triazine.
Formation of the Tetrasodium Salt
- The final compound is neutralized with sodium hydroxide to convert sulfonic acid groups into their sodium salt forms.
- This enhances water solubility and dye stability.
- The product is isolated by crystallization or spray drying.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 | Acidic | Low temperature to stabilize diazonium |
| Azo Coupling | Diazonium salt + naphthalene derivative | 0–10 | Alkaline | Controlled addition to avoid side reactions |
| Triazine substitution | Cyanuric chloride + substituted aniline | 0–10 | Neutral | Stepwise substitution to avoid polysubstitution |
| Coupling azo chromophore + triazine | Amino-azo + chlorotriazine derivative | 20–40 | 8–9 | Mild alkaline to prevent hydrolysis |
| Salt formation | Neutralization with NaOH | Ambient | Neutral | Conversion to tetrasodium salt |
Research Findings and Optimization
- Studies indicate that controlling the temperature and pH during triazine substitution and coupling steps is crucial to maximize yield and purity.
- The sulfonatooxyethylsulfonyl group improves fixation rates on cellulose fibers due to enhanced reactivity and water solubility.
- Purification methods such as crystallization from aqueous ethanol or spray drying are employed to obtain stable, pure dye powders.
- Analytical techniques like HPLC, UV-Vis spectroscopy, and elemental analysis confirm the structure and purity of the final product.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Intermediates | Purpose | Critical Parameters |
|---|---|---|---|
| 1. Diazotization | Aromatic amine, NaNO2, HCl | Formation of diazonium salt | Temp 0–5 °C, acidic pH |
| 2. Azo Coupling | Diazonium salt, naphthalene derivative | Formation of azo chromophore | Alkaline pH, low temp |
| 3. Triazine substitution | Cyanuric chloride, substituted aniline | Introduce reactive triazine group | Low temp, controlled stoichiometry |
| 4. Coupling azo + triazine | Amino-azo intermediate, chlorotriazine derivative | Attach reactive dye moiety | pH 8–9, 20–40 °C |
| 5. Salt formation | NaOH | Convert to tetrasodium salt | Neutral pH, ambient temp |
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chloro and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by multiple sulfonate groups that enhance its solubility in aqueous solutions. Its chemical formula is , and it has a CAS number of 125830-49-1. The presence of azo bonds (-N=N-) allows for various chemical reactions, including reduction and complexation with metal ions .
Colorimetric Reagent
Reactive Red 250 is widely used as a colorimetric reagent in analytical chemistry. Its ability to form stable complexes with metal ions makes it useful for detecting alkaline earth metals through color changes that can be quantitatively measured. This application is particularly relevant in environmental monitoring and quality control in industrial processes.
Titration Methods
The compound's interactions with various analytes enable its use in titrations. For example, it can be employed to determine the concentration of certain metal ions in solution by monitoring the resulting color change during the reaction.
Cell Viability Assays
Recent studies have indicated the potential of Reactive Red 250 in biological applications, particularly in cell viability assays. It has been shown to be less cytotoxic than other commonly used dyes such as XTT, making it suitable for assessing cell proliferation and metabolic activity without adversely affecting cell health .
Toxicological Studies
Toxicological assessments have revealed that Reactive Red 250 exhibits low acute toxicity levels in animal models (LD50 > 2000 mg/kg). While some renal effects were noted at high doses, these findings suggest that the compound may be safe for use in controlled laboratory settings . Further studies are necessary to fully understand its long-term effects on biological systems.
Dyeing Processes
As an azo dye, Reactive Red 250 is utilized in textile and paper industries for coloring fabrics and papers due to its vibrant hue and stability. The dye's solubility in water allows for easy application in dyeing processes .
Food Industry
The compound has also been explored as a food coloring agent due to its vivid coloration and stability under various conditions. Regulatory assessments have indicated its safety for use within established limits .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various substrates and enzymes that facilitate its binding to materials. The sulfonate groups enhance its solubility and binding affinity, making it an effective dye.
Comparison with Similar Compounds

Key Properties :
- Molecular Formula : C₃₄H₂₁ClN₁₀Na₄O₁₇S₄ (approximate, based on analogous compounds in ).
- Applications : Primarily used as a reactive dye in textiles due to its high affinity for cellulose and covalent bonding via triazine-mediated nucleophilic substitution .
Comparison with Similar Compounds
Structural Analogs in Reactive Dyes
Table 1: Structural and Functional Comparison
Table 2: Performance Metrics (Hypothetical Data Based on )
| Compound | Dye Fixation (%) | Wash-Fastness (Grade) | Light-Fastness (Grade) |
|---|---|---|---|
| Target | 85–90 | 4–5 | 6 |
| RDY145 | 80–85 | 3–4 | 5 |
| RDR195 | 90–95 | 4 | 7 |
| CAS 70528-89-1 | 75–80 | 5 | 8 |
Mechanistic and Functional Differences
Triazine Reactivity: The target compound’s triazine group reacts with cellulose hydroxyl groups under alkaline conditions, forming stable ether bonds. In contrast, RDY145’s carbamoylamino group reduces electrophilicity, lowering fixation efficiency . The fluorine atom in CAS 70528-89-1 () enhances leaving-group ability, accelerating covalent bond formation with fibers .
Sulfonation Impact :
- Higher sulfonation (e.g., RDR195) increases water solubility but introduces steric hindrance, reducing dye-fiber bond stability .
Substituent Effects: Propanoylamino in the target compound provides moderate hydrophobicity, balancing dye penetration and wash-fastness. Chlorophenyl groups in CAS 70528-89-1 improve UV resistance .
Computational Similarity Analysis
- Tanimoto Coefficient: Using Morgan fingerprints (), the target compound shows ~75% similarity to RDY145 (due to shared triazine-azo-naphthalene backbone) but <50% similarity to non-azo dyes like CAS 14835-74-6 () .
- Activity Cliffs : Despite structural similarity, RDR195’s additional sulfonate group creates an “activity cliff” with markedly higher solubility but lower wash-fastness than the target compound .
Research Findings and Industrial Relevance
Environmental Impact : Sulfonated azo dyes like the target compound exhibit moderate biodegradability, but their persistence in wastewater necessitates advanced oxidation processes for removal .
Synthetic Optimization: Modifying the propanoylamino group to benzoylamino (as in ) increases dye affinity for polyester blends but requires hasty pH control during application .
Biological Activity
The compound tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate is a complex sulfonated azo dye with potential biological applications. This article reviews its biological activity, including toxicity, antibacterial properties, and genotoxicity.
Chemical Structure and Properties
This compound contains multiple functional groups that contribute to its reactivity and biological interactions. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications in dyeing and potentially in biomedical fields.
Toxicity Studies
A comprehensive toxicity assessment was conducted on this compound using various animal models. Notably, a 28-day oral repeat dose toxicity study in rats indicated that at high doses (1000 mg/kg/day), the compound caused several adverse effects, particularly on kidney function. Key findings included:
- Renal Toxicity : Observations included renal tubular vacuolation and changes in organ weights indicative of potential organ damage.
- Clinical Chemistry : Alterations in biochemical parameters were noted, including increased bilirubin levels, which were attributed to interference with assay procedures rather than direct toxicity.
These findings suggest that while the compound may have therapeutic potential, careful consideration of dosage is critical to avoid nephrotoxicity .
Genotoxicity
Genotoxicity tests revealed that the compound did not exhibit mutagenic properties in bacterial assays (Salmonella typhimurium) nor did it induce chromosomal damage in mouse bone marrow cells. This suggests a relatively low risk for genetic mutations associated with its use .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of synthesized azo dyes similar to the target compound against E. coli and Staphylococcus aureus. Results indicated varying degrees of inhibition based on structural modifications, suggesting that the sulfonated azo structure can enhance antibacterial activity .
- Photocatalytic Degradation : Research has also explored the use of photocatalysts to degrade azo dyes in wastewater treatment processes. The tetrasodium compound's structural features may facilitate its breakdown under UV light when combined with photocatalysts like TiO2 .
Q & A
Q. What thermodynamic databases are critical for modeling its environmental fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

